molecular formula C10H6F2N2O B2808470 (2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide CAS No. 937600-51-6

(2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide

Cat. No.: B2808470
CAS No.: 937600-51-6
M. Wt: 208.168
InChI Key: SUNIVFAFPMZAPN-LREOWRDNSA-N
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Description

(2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group and a difluorophenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base to form the corresponding 3,5-difluorophenylacrylonitrile. This intermediate is then subjected to a condensation reaction with an amide source, such as acetamide, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and difluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide
  • (2E)-N-(3,5-dichlorophenyl)-3-(3,5-difluorophenyl)prop-2-enamide
  • (2E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,5-difluorophenyl)prop-2-enamide

Uniqueness

(2E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide is unique due to the presence of both a cyano group and a difluorophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-(3,5-difluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNIVFAFPMZAPN-LREOWRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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